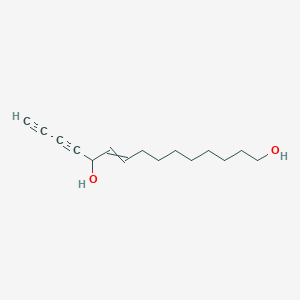
Pentadec-9-ene-12,14-diyne-1,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadec-9-ene-12,14-diyne-1,11-diol is an organic compound belonging to the class of long-chain fatty alcohols. It has an aliphatic tail consisting of 13 to 21 carbon atoms. This compound is known for its unique structure, which includes both double and triple bonds, as well as hydroxyl groups at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-9-ene-12,14-diyne-1,11-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions including coupling, reduction, and hydroxylation to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The final product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentadec-9-ene-12,14-diyne-1,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
Pentadec-9-ene-12,14-diyne-1,11-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentadec-9-ene-12,14-diyne-1,11-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double and triple bonds may also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Pentadec-9-ene-12,14-diyne-1,11-diol: Unique due to its specific combination of double and triple bonds and hydroxyl groups.
Pentadec-9-ene-1,11-diol: Lacks the triple bonds, resulting in different chemical properties.
Pentadec-12,14-diyne-1,11-diol: Lacks the double bond, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its unique structure, which provides a combination of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
108112-83-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
pentadec-9-en-12,14-diyne-1,11-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16/h1,10,13,15-17H,4-9,11,14H2 |
InChI Key |
KIIGQXVIHZSFAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC(C=CCCCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















